N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-difluorobenzamide
CAS No.: 941886-52-8
Cat. No.: VC4491509
Molecular Formula: C17H16F2N2O3S
Molecular Weight: 366.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941886-52-8 |
|---|---|
| Molecular Formula | C17H16F2N2O3S |
| Molecular Weight | 366.38 |
| IUPAC Name | N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3,4-difluorobenzamide |
| Standard InChI | InChI=1S/C17H16F2N2O3S/c1-11-3-5-13(21-7-2-8-25(21,23)24)10-16(11)20-17(22)12-4-6-14(18)15(19)9-12/h3-6,9-10H,2,7-8H2,1H3,(H,20,22) |
| Standard InChI Key | BCTIDFLAFLHLLX-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=C(C=C3)F)F |
Introduction
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-difluorobenzamide is a synthetic organic compound characterized by its unique chemical structure containing an isothiazolidine-1,1-dioxide moiety, a methylphenyl group, and a difluorobenzamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Synthesis and Characterization
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-difluorobenzamide typically involves:
-
Intermediate Formation: Preparation of the isothiazolidine ring through cyclization reactions.
-
Coupling Reaction: Attachment of the methylphenyl group to the isothiazolidine core.
-
Amide Bond Formation: Reaction with a difluorobenzoyl chloride derivative to form the final product.
Characterization methods include:
-
Nuclear Magnetic Resonance (NMR): For structural confirmation.
-
Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): To identify functional groups such as C=O and S=O.
Biological Activities
This compound may exhibit properties such as:
-
Anti-inflammatory Activity: The sulfonamide moiety is known for its ability to inhibit enzymes like carbonic anhydrase.
-
Anticancer Potential: Fluorinated compounds often show enhanced bioactivity due to increased metabolic stability and binding affinity for biological targets.
-
Enzyme Inhibition: The amide bond and aromatic substitutions could interact with enzymes like proteases or kinases.
Applications in Medicinal Chemistry
The compound's structure makes it a candidate for:
-
Development of anti-inflammatory drugs targeting pathways like cyclooxygenase (COX) or lipoxygenase (LOX).
-
Design of anticancer agents due to its potential interaction with DNA or proteins involved in cell proliferation.
-
Exploration as an antimicrobial agent, given the activity of sulfonamides against bacterial enzymes.
Data Table
| Property | Details |
|---|---|
| Molecular Formula | C15H12F2N2O3S |
| Molecular Weight | 342.33 g/mol |
| Functional Groups | Sulfonamide, Benzamide |
| Potential Biological Activity | Anti-inflammatory, Anticancer |
| Characterization Techniques | NMR, MS, IR |
Future Research Directions
Further studies are needed to:
-
Evaluate its pharmacokinetics and bioavailability in vivo.
-
Conduct molecular docking studies to predict binding affinities with biological targets.
-
Perform cytotoxicity assays on cancer cell lines to confirm anticancer potential.
-
Investigate its effects on inflammatory pathways in preclinical models.
This compound represents a promising scaffold for drug discovery efforts due to its diverse functional groups and potential biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume